N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-2-29-16-6-4-3-5-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)14-9-7-13(21)8-10-14/h3-10,12H,2,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJMQGYLCQGJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, with CAS number 863460-08-6, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 424.5 g/mol. The structural representation highlights key functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 863460-08-6 |
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast cancer), and SGC-7901 (gastric adenocarcinoma).
- IC50 Values : Preliminary data suggest that this compound has IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects.
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
-
Tubulin Polymerization Inhibition : Similar compounds in its class have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
- Cell Cycle Analysis : Flow cytometry data indicated a significant accumulation of cells in the G2/M phase after treatment with the compound.
- Apoptosis Induction : Annexin V-FITC/PI staining assays demonstrated increased apoptotic cell populations in treated groups compared to controls.
Case Studies
Several case studies have been reported that detail the synthesis and biological evaluation of related triazole derivatives:
- Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited promising activity with specific focus on tubulin interactions .
- In Vivo Studies : Future studies should explore in vivo efficacy and safety profiles to better understand the therapeutic potential of this compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-acetylphenyl analog (863460-22-4), which has a polar acetyl group . Compounds with morpholinomethyl (9e) or piperidine (9d) substituents exhibit lower melting points (89–90°C vs. 154–155°C for 9b), suggesting increased conformational flexibility .
Synthetic Yields :
- The target compound’s synthesis yield is unreported, but analogs like 9e achieve yields up to 89.9% via optimized crystallization (cyclohexane/toluene), highlighting the importance of solvent selection .
Biological Activity :
- While the target compound’s activity is unspecified, structurally related triazolopyrimidines demonstrate diverse applications. For example, flumetsulam () is a herbicide, whereas derivatives in and target epigenetic enzymes (EZH2/HDACs) or are formulated as pharmaceuticals .
NMR and Spectroscopic Comparison
- Target Compound: No NMR data is available, but analogs like 9b and 9e show distinct aromatic proton shifts (δ 7.35–8.74 ppm) and methylene bridge signals (δ 5.23–5.75 ppm) .
- 4-Acetylphenyl Analog (863460-22-4) : The acetyl group would produce a carbonyl signal near δ 170 ppm in ¹³C NMR, absent in the ethoxyphenyl variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
